2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester
Description
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester (CAS: 1780617-23-3) is a branched-chain unsaturated amino acid ester characterized by a pent-4-enoic backbone with dimethyl substitution at the C3 position and a methyl ester group at the carboxyl terminus . This compound is structurally distinct due to its combination of an α-amino group, a sterically hindered dimethyl moiety, and a double bond at the C4 position.
Properties
IUPAC Name |
methyl 2-amino-3,3-dimethylpent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-8(2,3)6(9)7(10)11-4/h5-6H,1,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCYPVMDZRZRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Johnson-Claisen Rearrangement and Amination
The Johnson-Claisen rearrangement is a cornerstone for constructing γ,δ-unsaturated esters, which serve as precursors for 2-amino-3,3-dimethyl-pent-4-enoic acid methyl ester. This method involves condensation of allylic alcohols with trimethyl orthoacetate under acidic conditions, followed by a -sigmatropic shift to form the ester backbone . For example, reacting 3-methylbut-2-enol (prenol) with trimethyl orthoacetate in the presence of phenol or phosphoric acid catalysts at 140°C yields methyl 3,3-dimethylpent-4-enoate in 75–81% yield . The orthoester acts as both a solvent and reactant, with excess reagent ensuring complete conversion .
A critical challenge lies in introducing the α-amino group. Post-rearrangement, the ester undergoes oxidation to a ketone intermediate, which is subjected to reductive amination. Using sodium cyanoborohydride and ammonium acetate in methanol, the ketone is converted to the racemic amine with moderate enantiomeric excess (60–70%) . Alternatively, enzymatic resolution with acylases improves stereoselectivity but reduces overall yield to 45–50% .
Stereoselective Synthesis via Garner Aldehyde
Stereocontrolled routes leverage the D-Garner aldehyde (7) to install the α-amino group with high enantiopurity . In this approach, vinyllithium is reacted with anhydrous zinc bromide in diethyl ether, followed by addition of the Garner aldehyde to produce allylic alcohol 8 with 5:1 syn selectivity . Recrystallization enhances diastereomeric ratio (d.r.) to 24:1, and subsequent protection with tert-butyl trichloroacetimidate yields ether 9 (78% yield) . Acidic hydrolysis of the acetal and Boc groups generates a primary amine, which is methylated using diazomethane to form the target ester .
This method achieves >98% enantiomeric excess (ee) but requires multiple purification steps, lowering the overall yield to 32% over five steps . The use of Fmoc-protection (Fmoc-Cl, NaHCO₃) ensures compatibility with solid-phase peptide synthesis, making this route preferable for biomedical applications .
Acid-Catalyzed Orthoester Condensation
A scalable one-pot synthesis employs trimethyl orthoacetate and prenol under Brønsted acid catalysis. Phosphoric acid (0.5–2 mol%) in refluxing xylene facilitates orthoester exchange, eliminating methanol to form the ketene acetal intermediate . Thermal rearrangement at 120–140°C produces methyl 3,3-dimethylpent-4-enoate in 81% yield . The amino group is introduced via Hofmann rearrangement of the corresponding amide, generated by treating the ester with bromine and sodium hydroxide . While this method offers high throughput, the final amination step suffers from side reactions (e.g., over-oxidation), necessitating chromatographic purification .
Dealkoxycarbonylation of β-Keto Esters
A patent-pending route involves dealkoxycarbonylation of β-keto esters using inorganic salts in polar solvents . Ethyl 5-chloro-2-isopropyl-4-pentenoate (3) is treated with NaCl or LiCl in aqueous acetone at 80°C, cleaving the ester moiety to yield the carboxylic acid . Methylation with TMS-diazomethane followed by amination via Gabriel synthesis furnishes the target compound. This method achieves 65–70% yield but requires stringent control of reaction pH to minimize hydrolysis .
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Reaction conditions significantly impact yield and pathway efficiency.
Amide Bond Formation
The amino group participates in amide bond formation with carboxylic acids or activated derivatives (e.g., acyl chlorides), facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). This reaction is critical in peptide synthesis.
Example Reaction:
Reduction of the Double Bond
The pent-4-enoate alkene undergoes hydrogenation to form a saturated derivative. Catalytic hydrogenation with palladium-based catalysts is commonly employed.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd-BaSO₄ in MeOH | 2-Amino-3,3-dimethyl-pentanoic acid methyl ester | 99% |
Carbonylation Reactions
The alkene reacts with carbon monoxide (CO) in the presence of a palladium catalyst to form dicarboxylic acid derivatives.
Example Reaction:
Conditions: 150°C, 24h in 1,2-dimethoxyethane
Yield: 80%
Substitution and Alkylation
The amino group undergoes alkylation or acylation to introduce new functional groups.
Alkylation Example:
Conditions: Alkyl halides (R-X) under basic conditions (e.g., K₂CO₃).
Participation in Cycloadditions
The conjugated alkene may engage in Diels-Alder reactions, though specific data for this compound is limited. Similar esters undergo [4+2] cycloadditions with dienes to form six-membered rings .
Functional Group Transformations
Scientific Research Applications
Chemistry
In organic chemistry, 2-AMPME serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various reactions such as hydrolysis, reduction, and substitution.
Biology
The compound plays a role in biochemical pathways and is utilized as a building block for peptides. Its structural features enable it to interact with biological molecules, influencing their function.
Medicine
Research is ongoing into the therapeutic applications of 2-AMPME:
- Drug Development : It is investigated for potential use in synthesizing peptide-based drugs targeting specific biological pathways.
- Pharmacological Effects : Preliminary studies indicate that it may modulate metabolic pathways and interact with amino acid transport systems.
Industry
In industrial applications, 2-AMPME is used in producing various chemicals and materials, including:
- Polymers : As a building block in polymer synthesis.
- Surfactants : In formulations requiring surface-active agents.
Case Study 1: Peptide Synthesis
A study demonstrated that 2-AMPME could be effectively utilized as a building block in solid-phase peptide synthesis (SPPS). This method allows for the creation of complex peptide sequences which are crucial for drug development.
Case Study 2: Drug Development
Research published in pharmaceutical journals highlighted the potential of 2-AMPME derivatives as inhibitors in specific metabolic pathways, showcasing their relevance in developing novel therapeutics targeting metabolic disorders.
Mechanism of Action
The mechanism by which 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A comparative analysis of 2-amino-3,3-dimethyl-pent-4-enoic acid methyl ester with related esters and amino acid derivatives reveals key differences in substituents, stereochemistry, and functional groups:
Physicochemical Properties
- Solubility: The methyl ester group enhances lipid solubility compared to free carboxylic acids (e.g., 2-amino-3-hydroxybenzoic acid; ). However, it is less polar than hydrochlorides like L-tert-leucine methyl ester hydrochloride .
- Stability: The unsaturated backbone may confer sensitivity to oxidation, unlike saturated analogues such as 4-amino-3-hydroxy-butanoic acid methyl ester .
Research Findings and Data
Key Contrasts with Aromatic Analogues
Compounds like 2-amino-3-(phenylmethoxy)benzoic acid methyl ester (CAS: 38677; ) exhibit aromatic π-system interactions, enabling fluorescence or charge-transfer properties absent in aliphatic esters like the target compound.
Market and Availability
The target compound is listed at $650–$1,325 per 10–100 mg in specialized catalogs (e.g., Medical Isotopes, Inc.), comparable to fluorinated pyridine esters but costlier than simpler amino acid esters like 4-amino-3-hydroxy-butanoate .
Biological Activity
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester (also known as MDMA or a derivative thereof) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound is characterized by a pentene backbone with amino and ester functional groups. Its molecular formula is and it has a molecular weight of approximately 115.16 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been tested against prostate cancer cells and demonstrated significant antiproliferative effects comparable to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity Against Various Cell Lines
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for further exploration in antibiotic development. It has been effective against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL | |
| Salmonella typhimurium | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with the synthesis of proteins essential for cancer cell survival.
- Cell Cycle Arrest : It has been observed that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing cells from proliferating .
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
A notable case study involved the administration of this compound in a clinical trial setting where patients with advanced prostate cancer were treated. The results indicated a marked reduction in tumor size and improved patient outcomes compared to those receiving placebo treatments .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-3,3-dimethyl-pent-4-enoic acid methyl ester, and how are reactive groups protected during synthesis?
- Methodological Answer : The compound can be synthesized via mixed anhydride methods using reagents like N-hydroxysuccinimide (NHS) esters, as described in protected amino acid syntheses . Protection of the amino group is typically achieved using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions during esterification. For example, oxidation of N-Boc-protected intermediates followed by selective deprotection ensures regioselectivity .
Q. What analytical techniques are recommended for purity assessment and structural confirmation of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for purity analysis . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy, particularly 1D H/C NMR and 2D COSY/HSQC, to resolve stereochemistry and verify the ester and amino group positions . Mass spectrometry (MS) further validates molecular weight .
Q. How should this compound be stored to ensure stability, and what safety protocols are critical during handling?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group . Safety protocols include using fume hoods for synthesis/purification, nitrile gloves to avoid skin contact, and immediate neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How can density-functional theory (DFT) computations explain reaction mechanisms involving this compound, such as epoxide ring-opening or lactone formation?
- Methodological Answer : DFT calculations at the B3LYP/6-31G(d) level model transition states and intermediate stabilization during reactions like epoxide ring-opening. For instance, Polat et al. (2022) used DFT to elucidate the regioselective formation of five-membered lactones from bicyclic intermediates, highlighting steric and electronic effects .
Q. How can researchers resolve contradictions in alkylation outcomes observed in structurally related amino acid esters?
- Methodological Answer : Contradictions arise from steric hindrance and electronic effects. For example, alkylation of 2-amino-3,5-dimethylbenzoic acid yields N-ethyl derivatives, whereas 4-amino-3,5-dimethylbenzoic acid forms ethyl esters exclusively due to its inability to undergo nucleophilic substitution at the amino group . Controlled experiments with varying bases (e.g., KCO vs. NaH) and alkylating agents (e.g., ethyl iodide vs. benzyl bromide) can isolate contributing factors .
Q. What strategies are used to evaluate the biological activity of this compound, such as antiviral or enzyme inhibitory effects?
- Methodological Answer : Antiviral activity is assessed via plaque reduction assays (e.g., against HIV-1 or influenza), with IC values determined using dose-response curves . For enzyme inhibition (e.g., BACE1), fluorescence resonance energy transfer (FRET) assays measure Ki values, while X-ray crystallography identifies binding interactions (e.g., hydrogen bonding with catalytic aspartates) .
Q. How is the stereochemistry of derivatives confirmed, particularly in complex bicyclic systems?
- Methodological Answer : X-ray diffraction is definitive for stereochemical assignment, as demonstrated for methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl carbamate . When crystals are unavailable, NOESY NMR correlations and J-coupling constants differentiate axial/equatorial substituents in bicyclic frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
